Tert-butyl 1-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride
Description
Tert-butyl 1-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride (CAS No. 2448475-38-3) is a bicyclic pyrrolo-pyrrolidine derivative featuring a hydroxymethyl substituent and a tert-butoxycarbonyl (Boc) protecting group, with a hydrochloride salt enhancing its solubility . Its molecular formula is C₁₂H₂₃ClN₂O₃, and it has a molecular weight of 278.78 g/mol . This compound is structurally characterized by a rigid bicyclic scaffold, which is advantageous in medicinal chemistry for modulating pharmacokinetic properties.
Properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3.ClH/c1-12(2,3)17-11(16)14-6-8-4-13-5-9(8)10(14)7-15;/h8-10,13,15H,4-7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGYFQUUNNLRMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC2C1CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 1-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : CHClNO
- Molecular Weight : 278.78 g/mol
- CAS Number : 2448475-38-3
- Structure : The compound features a hexahydropyrrolo structure that may contribute to its biological properties.
Antimycobacterial Activity
Recent studies have highlighted the antimycobacterial potential of various derivatives similar to tert-butyl 1-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole. In particular, compounds with similar structural features have demonstrated significant activity against Mycobacterium tuberculosis.
- Minimum Inhibitory Concentration (MIC) : Compounds in related studies exhibited MIC values as low as 8 μg/mL against M. tuberculosis H37Ra strain, indicating strong antimycobacterial activity .
- Selectivity : The selectivity for mycobacterial strains over fungal strains like Candida albicans was noted, with no antifungal activity observed at concentrations up to 100 μg/mL .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In related research:
- Compounds were tested on human SH-SY5Y neuroblastoma cells.
- Active compounds showed low cytotoxicity, with CC values indicating good safety profiles .
Synthesis and Evaluation
The synthesis of tert-butyl 1-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole derivatives involved various synthetic pathways, leading to compounds evaluated for their biological activities. A study synthesized a library of hydrazide derivatives, some of which exhibited promising antimycobacterial properties .
Comparative Analysis Table
| Compound Name | MIC (μg/mL) | Cytotoxicity (CC, μM) | Activity Type |
|---|---|---|---|
| Compound 1 | 8 | >50 | Antimycobacterial |
| Compound 2 | 32 | >50 | Antimycobacterial |
| Tert-butyl derivative | Not specified | Not specified | Potentially active |
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 1-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride has garnered attention for its potential therapeutic uses:
- Anticancer Activity : Research indicates that derivatives of hexahydropyrrolo compounds exhibit cytotoxic effects against various cancer cell lines. The structure of this compound suggests it may interact with biological targets involved in tumor growth and proliferation.
- Neuroprotective Effects : Preliminary studies have shown that certain pyrrole derivatives can exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of related pyrrole compounds. The findings suggested that modifications to the hexahydropyrrolo structure enhance potency against breast cancer cells, indicating a promising direction for further research on tert-butyl derivatives .
Material Science Applications
The unique chemical structure of this compound also lends itself to applications in material science:
- Polymer Synthesis : The compound can serve as a building block for synthesizing novel polymers with specific mechanical and thermal properties. Its use in copolymerization processes has been explored to develop materials with enhanced durability and resistance to environmental factors.
In biochemical research, this compound may serve as a valuable tool for studying enzyme interactions and metabolic pathways:
- Enzyme Inhibition Studies : The compound’s structural features allow it to inhibit specific enzymes involved in metabolic processes. This property can be exploited to understand enzyme kinetics and develop inhibitors for therapeutic purposes.
Case Study: Enzyme Interaction
A recent investigation into the inhibition of protein kinases demonstrated that similar compounds could effectively block kinase activity, leading to reduced cell proliferation in vitro. This suggests that tert-butyl derivatives might be candidates for further development as selective kinase inhibitors .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences between the target compound and its analogs:
Key Observations :
Key Observations :
Physicochemical and Pharmacological Properties
- Hydrochloride Salt : The ionic nature of the target compound likely improves water solubility compared to neutral analogs (e.g., CAS 250275-15-1) .
- Molecular Weight : The target’s lower molecular weight (278.78 vs. 554.64 for 10a) may enhance membrane permeability, a critical factor in drug bioavailability .
- Functional Groups : The hydroxymethyl group offers a site for further derivatization (e.g., phosphorylation, esterification), unlike the benzo-triazole or indole moieties in analogs .
Preparation Methods
Cyclization of Pyrrolidine-Pyridine Precursors
A common approach involves cyclizing pyridine derivatives with pyrrolidine precursors. For example, ethyl propiolate and N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine undergo reflux in benzene with p-toluenesulfonic acid as a catalyst to yield a bicyclic intermediate. Subsequent hydrogenolysis with palladium on carbon in tetrahydrofuran (THF) removes the benzyl group, achieving the core structure in 85–92% yield.
Diastereoselective Synthesis
Diastereomeric control is achieved using chiral auxiliaries. A patent describes the reaction of (S)-tert-butyl 2-[(tosyloxy)methyl]pyrrolidine-1-carboxylate with morpholine under basic conditions (K₂CO₃, acetonitrile, 95°C), yielding the bicyclic product with >95% enantiomeric excess.
Functionalization: Hydroxymethyl and Boc-Protection
Hydroxymethyl Group Introduction
The hydroxymethyl moiety is introduced via reduction or nucleophilic substitution :
-
Borane-THF reduces ester groups to alcohols. For instance, treatment of tert-butyl 3a-(ethoxycarbonyl)hexahydropyrrolo[3,4-c]pyrrole-2-carboxylate with borane-THF at 0°C followed by quenching with methanol yields the hydroxymethyl derivative in 98% purity.
-
Lithium aluminum hydride (LiAlH4) selectively reduces carbonyl groups without affecting the Boc-protected amine, as reported in a large-scale synthesis (5 kg batch, 94% yield).
Boc-Protection Optimization
The tert-butoxycarbonyl (Boc) group is introduced using Boc anhydride in dichloromethane with triethanolamine or N,N-diisopropylethylamine (DIPEA) . A study comparing bases found DIPEA superior, achieving 97% Boc-protection efficiency at 70°C. Critical parameters include solvent polarity (optimal in dichloromethane) and anhydrous conditions to prevent hydrolysis.
Hydrochloride Salt Formation
The final step converts the free base to the hydrochloride salt:
Acidic Quenching
Dissolving the free base in methanol and adding HCl gas or concentrated HCl precipitates the hydrochloride salt. A protocol from PubChem specifies stirring under hydrogen atmosphere with 10% palladium on carbon to ensure deprotection prior to acidification, yielding 99% purity.
Crystallization Techniques
Recrystallization from ethanol/water (3:1 v/v) at −20°C enhances crystallinity. X-ray diffraction data confirm monoclinic crystal packing, with chloride ions stabilizing the protonated amine.
Industrial-Scale Production
Continuous Flow Reactors
A 2024 patent details a continuous flow system for cyclization and Boc-protection, reducing reaction time from 24 h (batch) to 2 h. Key parameters:
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Pressure | 15 bar |
| Residence Time | 30 min |
| Yield | 89% |
This method minimizes byproducts like over-reduced amines and dimerized intermediates .
Purification Strategies
-
Chromatography : Silica gel chromatography (hexane/ethyl acetate gradient) removes residual catalysts.
-
Crystallization : Anti-solvent addition (heptane) yields >99.5% pure product, verified by HPLC.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
Batch analyses using ion chromatography show chloride content of 19.8–20.2% (theoretical: 20.1%), confirming stoichiometric salt formation.
Challenges and Mitigation
Byproduct Formation
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step sequences, including HATU-mediated coupling for amide bond formation and Boc deprotection using HCl in 2-propanol . For example:
- Step 1 : Coupling (3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate with 1H-benzo[d][1,2,3]triazole-5-carboxylic acid using HATU and N-methylmorpholine in DMF (83% yield) .
- Step 2 : Boc deprotection with HCl in 2-propanol (87% yield), followed by trituration with ethyl acetate .
Characterization : - MS (e.g., m/z 358.5 [M+H]+ for intermediates) and ¹H NMR (e.g., δ 3.5–4.1 ppm for pyrrolidine protons) confirm structural integrity .
Q. What safety protocols are critical during synthesis and handling?
Q. Which analytical techniques are essential for purity assessment?
- Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH/NH₃) removes unreacted starting materials .
- ¹H NMR detects rotameric mixtures (e.g., δ 7.92 ppm split peaks in pyrimidine derivatives) .
- Mass spectrometry validates molecular weight and detects byproducts (e.g., [M–isobutene + H]+ fragments) .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses?
- Catalyst selection : Palladium on carbon (10% Pd/C) enhances debenzylation efficiency (e.g., 53% yield in intermediate hydrogenolysis) .
- Temperature control : Maintain −5°C during LiBH₄ reductions to prevent side reactions .
- Solvent optimization : Use DMF for HATU-mediated couplings to stabilize reactive intermediates .
Q. How should researchers address discrepancies in spectroscopic data?
Q. What strategies validate biological activity in drug discovery contexts?
Q. How can computational modeling predict reactivity or stability?
Q. What are the limitations in current toxicity data, and how can they be addressed?
Q. How do structural modifications influence physicochemical properties?
Q. What methodologies resolve low yields in final deprotection steps?
- Acid concentration : Use 5–6 M HCl in 2-propanol for complete Boc removal without decomposition .
- Workup optimization : Triturate crude products with ethyl acetate to isolate hydrochloride salts efficiently .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
